(S)-2-Amino-2-(1H-tetrazol-5-yl)acetic acid
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Overview
Description
(S)-2-Amino-2-(1H-tetrazol-5-yl)acetic acid is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their unique chemical properties and are often used as bioisosteres for carboxylic acids in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(1H-tetrazol-5-yl)acetic acid typically involves the reaction of an appropriate precursor with sodium azide under specific conditions. One common method involves the use of nitriles, which react with sodium azide in the presence of a catalyst such as zinc salts . The reaction is usually carried out in an aqueous medium, and the product is isolated through standard purification techniques.
Industrial Production Methods: Industrial production of tetrazole derivatives, including this compound, often employs scalable methods such as microwave-assisted synthesis. This method allows for the rapid and efficient conversion of nitriles to tetrazoles under controlled conditions . The use of environmentally benign catalysts and solvents is also a key consideration in industrial processes to ensure sustainability and safety.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-2-(1H-tetrazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution can introduce various functional groups into the tetrazole ring .
Scientific Research Applications
(S)-2-Amino-2-(1H-tetrazol-5-yl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(1H-tetrazol-5-yl)acetic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner . This interaction can inhibit or activate various biochemical pathways, depending on the specific target. For example, tetrazole derivatives have been shown to inhibit enzymes like cytochrome P450, which plays a role in drug metabolism .
Comparison with Similar Compounds
1H-Tetrazole: A simpler tetrazole derivative used in various chemical reactions and as a precursor for more complex compounds.
5-Substituted Tetrazoles: These compounds have different substituents on the tetrazole ring, which can alter their chemical and biological properties.
Tetrazole-Based Pharmaceuticals: Compounds like oteseconazole and quilseconazole, which are in clinical trials for their antifungal properties.
Uniqueness: (S)-2-Amino-2-(1H-tetrazol-5-yl)acetic acid is unique due to its specific structure, which combines the tetrazole ring with an amino acid moiety. This combination allows it to participate in a wide range of chemical reactions and interact with biological targets in ways that simpler tetrazole derivatives cannot .
Properties
Molecular Formula |
C3H5N5O2 |
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Molecular Weight |
143.10 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2H-tetrazol-5-yl)acetic acid |
InChI |
InChI=1S/C3H5N5O2/c4-1(3(9)10)2-5-7-8-6-2/h1H,4H2,(H,9,10)(H,5,6,7,8)/t1-/m0/s1 |
InChI Key |
UKBRUIZWQZHXFL-SFOWXEAESA-N |
Isomeric SMILES |
C1(=NNN=N1)[C@@H](C(=O)O)N |
Canonical SMILES |
C1(=NNN=N1)C(C(=O)O)N |
Origin of Product |
United States |
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